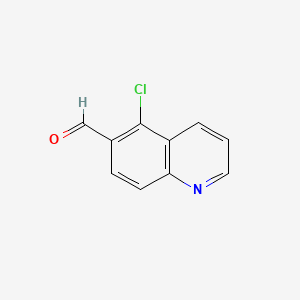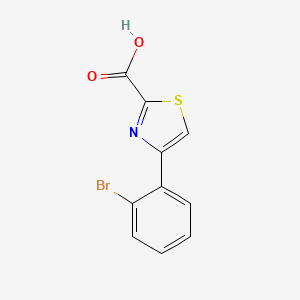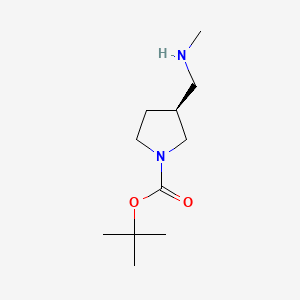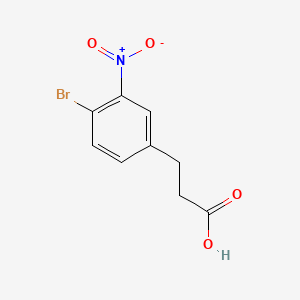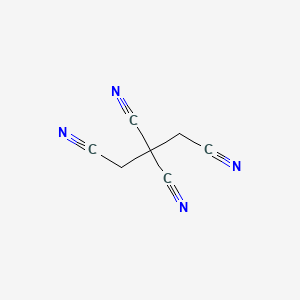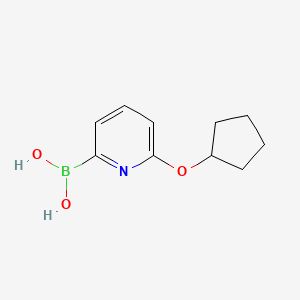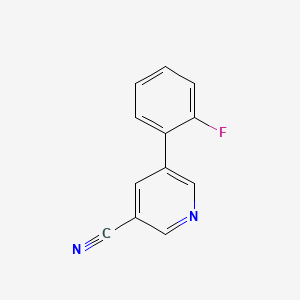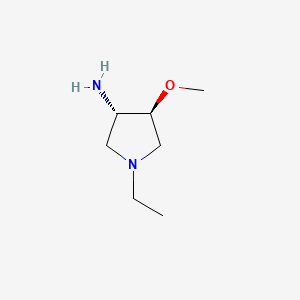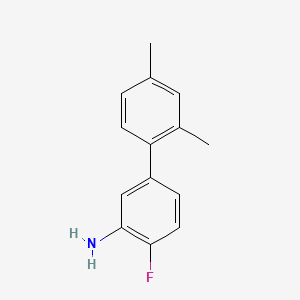
3-Isopropoxy-5-trifluoromethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5-trifluoromethylphenylboronic acid is a boronic acid derivative with the molecular formula C10H12BF3O3 and a molecular weight of 248.01 g/mol . This compound is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is a white crystalline solid that is soluble in organic solvents.
Preparation Methods
The synthesis of 3-Isopropoxy-5-trifluoromethylphenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid reagent under specific reaction conditions . The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Isopropoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the phenyl ring .
Scientific Research Applications
3-Isopropoxy-5-trifluoromethylphenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-trifluoromethylphenylboronic acid involves its ability to form stable complexes with various biological and chemical targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
3-Isopropoxy-5-trifluoromethylphenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the isopropoxy and trifluoromethyl groups, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an isopropoxy group, which can affect its reactivity and interaction with biological targets.
3,5-Difluorophenylboronic acid: Has fluorine atoms instead of a trifluoromethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZAAHUIMXNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681514 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-44-4 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)
